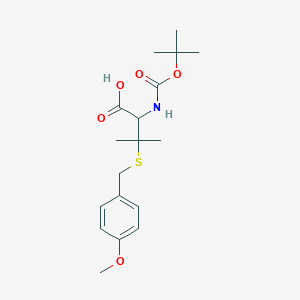![molecular formula C6H12O3 B13401921 dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its stability and the presence of deuterium, which can be useful in various analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 typically involves the deuteration of 2,2-Dimethyl-1,3-dioxolane-4-methanol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of deuterium.
Industrial Production Methods
In an industrial setting, the production of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high-quality deuterated compounds.
化学反応の分析
Types of Reactions
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a deuterated solvent or reagent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: Applied in the production of specialty chemicals and materials where deuterium incorporation is beneficial.
作用機序
The mechanism of action of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is primarily related to its deuterium content. Deuterium can influence reaction kinetics and stability due to the isotope effect, where the presence of a heavier isotope (deuterium) can alter the rate of chemical reactions. This property is particularly useful in studies involving reaction mechanisms and metabolic pathways.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: The non-deuterated version of the compound.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d3: A partially deuterated variant with three deuterium atoms.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d6: A fully deuterated version with six deuterium atoms.
Uniqueness
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is unique due to its specific deuterium content, which provides distinct advantages in analytical and research applications. The presence of five deuterium atoms can significantly enhance the sensitivity and accuracy of NMR spectroscopy and other analytical techniques, making it a valuable tool in various scientific fields.
特性
分子式 |
C6H12O3 |
|---|---|
分子量 |
137.19 g/mol |
IUPAC名 |
dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1/i3D2,4D2,5D |
InChIキー |
RNVYQYLELCKWAN-XIHRCKTGSA-N |
異性体SMILES |
[2H][C@@]1(C(OC(O1)(C)C)([2H])[2H])C([2H])([2H])O |
正規SMILES |
CC1(OCC(O1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
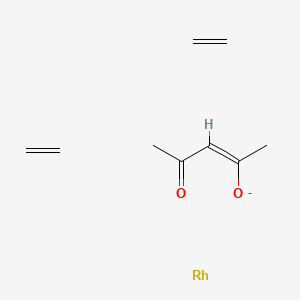
![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)
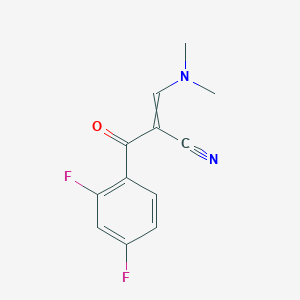
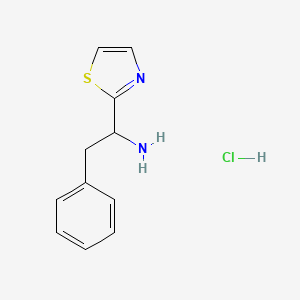



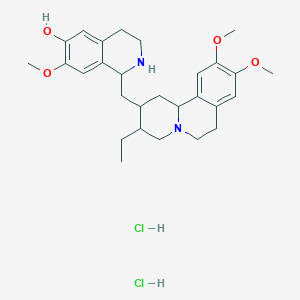
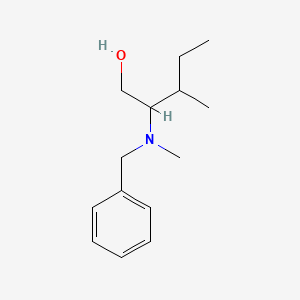
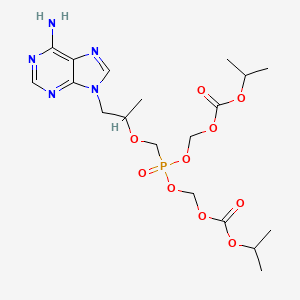
![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
